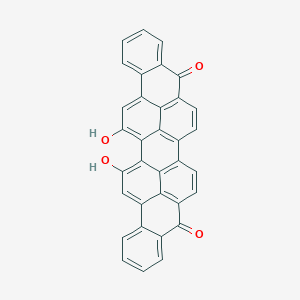

16,17-Dihydroxyviolanthrone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

30,34-dihydroxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16O4/c35-25-13-23-15-5-1-3-7-19(15)33(37)21-11-9-17-18-10-12-22-28-24(16-6-2-4-8-20(16)34(22)38)14-26(36)32(30(18)28)31(25)29(17)27(21)23/h1-14,35-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYICCKROPVHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059574 | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-59-6 | |

| Record name | 16,17-Dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,17-Dihydroxyviolanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxydibenzanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,17-dihydroxyviolanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,17-DIHYDROXYVIOLANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA294C8LU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 16,17-Dihydroxyviolanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 16,17-Dihydroxyviolanthrone, a significant polycyclic aromatic hydrocarbon with potential applications in materials science and medicinal chemistry. This document details the synthetic pathways from commercially available precursors, outlines rigorous characterization methodologies, and presents expected analytical data in a clear, structured format.

Synthesis of this compound

The synthesis of this compound can be approached through the oxidative cyclization of benzanthrone. The overall synthetic workflow is depicted below.

Synthesis of Benzanthrone from Anthraquinone

Benzanthrone serves as a key precursor for the synthesis of this compound. A common method for its preparation is the Skraup-like reaction of anthraquinone with glycerol in the presence of a reducing agent and sulfuric acid.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 100 g of anthraquinone to 500 mL of 85% sulfuric acid.

-

Heat the mixture to 120-130 °C with stirring.

-

Slowly add a mixture of 110 mL of glycerol and 40 g of iron powder to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 130-140 °C.

-

After the addition is complete, continue stirring at this temperature for an additional 2 hours.

-

Cool the reaction mixture to 80-90 °C and pour it into 2 L of cold water with vigorous stirring.

-

Filter the precipitate, wash thoroughly with hot water until the washings are neutral, and then dry the crude product.

-

Purify the crude benzanthrone by recrystallization from a suitable solvent such as chlorobenzene or by vacuum sublimation to yield a yellow crystalline solid.

Synthesis of this compound from Benzanthrone

This procedure involves the oxidative coupling of benzanthrone followed by reduction to yield the dihydroxy product.

Experimental Protocol:

-

Oxidation:

-

Carefully add 50 g of benzanthrone to 500 mL of concentrated sulfuric acid in a reaction vessel, ensuring the temperature is maintained below 20 °C with an ice bath.

-

Slowly add 100 g of manganese dioxide (MnO₂) in portions over 2-3 hours, keeping the temperature between 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture onto 2 kg of crushed ice with stirring.

-

Filter the resulting precipitate (the oxidized intermediate) and wash it with a large volume of water until the filtrate is neutral.

-

-

Reduction:

-

Suspend the washed and filtered intermediate in 1 L of a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).

-

Heat the suspension to 80-90 °C and maintain it at this temperature with stirring for 4-6 hours. The color of the suspension should change, indicating the reduction to the dihydroxy product.

-

Cool the mixture to room temperature and filter the solid product.

-

Wash the product thoroughly with hot water to remove any inorganic salts, followed by a wash with a small amount of ethanol.

-

Dry the final product, this compound, under vacuum at 60-80 °C.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following workflow outlines the key analytical techniques employed.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₃₄H₁₆O₄ |

| Molecular Weight | 488.49 g/mol |

| Appearance | Dark-colored solid |

| Melting Point | > 300 °C (decomposes) |

| Solubility | Sparingly soluble in common organic solvents, soluble in concentrated sulfuric acid |

Spectroscopic Data

2.2.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of the molecule.

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., N,N-dimethylformamide or concentrated sulfuric acid).

-

Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorption (λmax).

| Solvent | Expected λmax (nm) |

| N,N-Dimethylformamide | ~600-620 |

| Concentrated H₂SO₄ | Red-shifted compared to organic solvents |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 (broad) | O-H stretching (phenolic hydroxyl groups) |

| 3100-3000 | C-H stretching (aromatic) |

| ~1640-1620 | C=O stretching (quinone carbonyl groups) |

| 1600-1450 | C=C stretching (aromatic rings) |

| ~1260 | C-O stretching (phenolic) |

| 900-675 | C-H bending (out-of-plane, aromatic) |

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low solubility of this compound, obtaining high-resolution NMR spectra can be challenging. Deuterated sulfuric acid (D₂SO₄) or derivatization to a more soluble form may be necessary. The expected chemical shifts are based on the highly aromatic and deshielded nature of the protons and carbons.

Experimental Protocol (for a soluble derivative):

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with trifluoroacetic acid, or D₂SO₄).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected ¹H NMR Data (in a suitable solvent):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0-12.0 | Singlet (broad) | 2H | Phenolic -OH |

| 7.0-9.0 | Multiplets | 14H | Aromatic protons |

Expected ¹³C NMR Data (in a suitable solvent):

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | C=O (quinone) |

| ~150-155 | C-OH (phenolic) |

| 120-140 | Aromatic carbons (quaternary and CH) |

2.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum in both positive and negative ion modes.

| m/z | Assignment |

| 488.10 | [M]⁺ (Exact mass: 488.1049) |

| 489.11 | [M+H]⁺ |

| 487.09 | [M-H]⁻ |

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined protocols and expected data serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, facilitating the reproducible synthesis and reliable characterization of this important polycyclic aromatic compound. Adherence to these methodologies will ensure the production of high-purity material suitable for further investigation and application development.

Unveiling the Photophysical Landscape of 16,17-Dihydroxyviolanthrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,17-Dihydroxyviolanthrone, a polycyclic aromatic hydrocarbon, presents a compelling subject for photophysical investigation due to its extended π-conjugated system and potential applications in organic electronics and fluorescent labeling. This technical guide provides a comprehensive overview of its core photophysical properties, including absorption, emission, and quantum yield characteristics. Detailed experimental protocols for the characterization of these properties are outlined, and a logical workflow for such investigations is presented. This document serves as a foundational resource for researchers exploring the utility of this compound in various scientific and biomedical fields.

Introduction

This compound is a derivative of violanthrone, a large, planar polycyclic aromatic hydrocarbon. The presence of hydroxyl groups at the 16 and 17 positions offers avenues for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.[1] Its extensive π-conjugated system is responsible for its strong absorption of light in the visible region of the electromagnetic spectrum.[1] This molecule and its derivatives are of significant interest for applications in advanced optoelectronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) cells, and as fluorescent probes and redox indicators.[1][2] Understanding the fundamental photophysical properties of this compound is crucial for harnessing its full potential in these applications.

Photophysical Properties

The photophysical behavior of this compound is dictated by its electronic structure. The extended conjugation leads to a small HOMO-LUMO gap, estimated to be approximately 1.25 eV.[1] This characteristic is responsible for its absorption and emission properties in the visible range.

Absorption and Emission Spectra

This compound exhibits a characteristic green color due to its strong absorption of light in the visible spectrum, with a maximum absorption wavelength (λmax) of approximately 600 nm.[1] The reduced dihydroquinone form of violanthrone derivatives is known to be strongly fluorescent, with emission maxima typically observed in the range of 560-600 nm.[3]

Fluorescence Quantum Yield and Excited-State Lifetime

Data Summary

The available quantitative photophysical data for this compound and related compounds are summarized in the table below for comparative analysis.

| Property | This compound | Violanthrone (Parent Compound) | Dihydroquinone Violanthrone Derivatives |

| Absorption Maximum (λmax) | ~600 nm[1] | - | - |

| Emission Maximum (λem) | - | - | 560 - 600 nm[3] |

| Fluorescence Quantum Yield (Φf) | Data not available | 0.01[3] | 0.6 - 1.0[3] |

| Excited-State Lifetime (τ) | Data not available | - | - |

| HOMO-LUMO Gap | ~1.25 eV[1] | - | - |

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

This experiment aims to determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., spectroscopic grade toluene or dichloromethane).

-

From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the λmax.

-

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectra of the prepared solutions over a wavelength range of at least 300-800 nm.

-

Identify the λmax from the resulting spectra.

-

Steady-State Fluorescence Spectroscopy

This experiment is performed to determine the excitation and emission spectra of this compound.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λmax (determined from UV-Vis spectroscopy) and scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 610-800 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths (e.g., 400-600 nm).

-

Fluorescence Quantum Yield Determination (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

-

Instrumentation: A spectrofluorometer.

-

Materials:

-

This compound solution.

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φf = 0.96).

-

Spectroscopic grade solvents.

-

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

This experiment measures the decay of fluorescence intensity over time to determine the excited-state lifetime.

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a fast detector, and timing electronics.

-

Sample Preparation: Prepare a deoxygenated, dilute solution of this compound.

-

Measurement:

-

Excite the sample with the pulsed light source at a wavelength near its absorption maximum.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

Record the instrument response function (IRF) using a scattering solution.

-

Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF. The resulting decay time constant(s) represent the excited-state lifetime(s).

-

Experimental and Logical Workflow

The characterization of the photophysical properties of this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

References

Electrochemical Properties of 16,17-Dihydroxyviolanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,17-Dihydroxyviolanthrone is a polycyclic aromatic hydrocarbon renowned for its vibrant color and significant potential in materials science and organic electronics.[1][2] Its extensive π-conjugated system facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices.[2] This document provides a comprehensive overview of the core electrochemical properties of this compound, detailing its redox behavior, and providing standardized experimental protocols for its analysis.

Introduction

This compound, with the chemical formula C₃₄H₁₆O₄, is a derivative of violanthrone, a large, planar polycyclic aromatic hydrocarbon.[1] The presence of two hydroxyl groups at the 16 and 17 positions allows for a range of chemical modifications, making it a versatile building block for advanced materials.[2] Notably, this compound exhibits a reversible two-electron oxidation process, forming violanthrone-16,17-quinone, a reaction of significant interest in the fields of dye chemistry and molecular electronics.[1][2][3] This technical guide focuses on the fundamental electrochemical characteristics of this compound, providing key data and methodologies for researchers in the field.

Electrochemical Properties

The electrochemical behavior of this compound is dominated by a quasi-reversible two-electron oxidation-reduction process. This transformation is well-defined and can be readily studied using techniques such as cyclic voltammetry.

Quantitative Electrochemical Data

The following table summarizes the key quantitative electrochemical parameters for this compound based on available literature.

| Parameter | Value | Conditions | Reference |

| Number of Electrons Transferred (n) | 2 | Reversible Oxidation | [1] |

| Midpoint Potential (E½) | approx. -0.4 V (vs. Ferrocenium/Ferrocene) | Dry Dimethylformamide | [1] |

| Peak Separation (ΔEp) | ~70 mV | Dry Dimethylformamide | [1] |

| HOMO-LUMO Gap | ~1.25 eV | Not Specified | [2] |

| Diffusion Coefficient (D) | Not Reported | Not Reported | |

| Heterogeneous Electron Transfer Rate Constant (k⁰) | Not Reported | Not Reported |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the electrochemical properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of this compound.

Objective: To determine the redox potentials, number of electrons transferred, and assess the reversibility of the electrochemical process.

Methodology:

-

Instrumentation: A standard three-electrode potentiostat.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference.

-

Electrolyte Solution: A solution of this compound (typically in the millimolar range) in a suitable organic solvent such as dry dimethylformamide (DMF). The solution must contain a supporting electrolyte, for example, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Procedure:

-

The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

A potential sweep is applied to the working electrode, starting from a potential where no faradaic reaction occurs, and swept towards a potential sufficient to oxidize the this compound.

-

The direction of the potential sweep is then reversed to observe the reduction of the oxidized species.

-

The current response is recorded as a function of the applied potential to generate a cyclic voltammogram.

-

The experiment is typically repeated at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical and optical properties of the molecule.

Objective: To characterize the electronic absorption spectra of the oxidized and reduced forms of this compound.

Methodology:

-

Instrumentation: A potentiostat coupled with a UV-Vis-NIR spectrometer.

-

Spectroelectrochemical Cell: An optically transparent thin-layer electrochemical (OTTLE) cell or a similar setup that allows the light beam from the spectrometer to pass through the working electrode.

-

Working Electrode: A transparent conductive material such as indium tin oxide (ITO) coated glass or a fine metal mesh (e.g., platinum).

-

Counter and Reference Electrodes: As described for cyclic voltammetry.

-

Electrolyte Solution: A dilute solution of this compound (e.g., ~20 µM) in a suitable solvent with a supporting electrolyte.[4]

-

Procedure:

-

The spectroelectrochemical cell is filled with the electrolyte solution.

-

An initial absorption spectrum is recorded at a potential where no electrochemical reaction occurs.

-

A potential is then applied to the working electrode to induce the oxidation of this compound.

-

Absorption spectra are recorded at various applied potentials or at a constant potential over time to monitor the spectral changes accompanying the electrochemical reaction.[4]

-

Visualizations

Electrochemical Oxidation Pathway

The following diagram illustrates the reversible two-electron oxidation of this compound to violanthrone-16,17-quinone.

Caption: Reversible two-electron oxidation of this compound.

Experimental Workflow for Cyclic Voltammetry

The logical flow of a cyclic voltammetry experiment is depicted below.

Caption: Workflow for a cyclic voltammetry experiment.

Conclusion

This compound exhibits well-defined and reversible electrochemical behavior, characterized by a two-electron oxidation to its quinone form. This property, coupled with its extended π-system, makes it a compelling candidate for applications in organic electronics, sensing, and as a redox-active dye. Further research to quantify parameters such as the diffusion coefficient and the heterogeneous electron transfer rate constant will provide a more complete understanding of its electrochemical kinetics and potential for device applications. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation of this and similar polycyclic aromatic compounds.

References

spectroscopic data (UV-Vis, fluorescence) of 16,17-Dihydroxyviolanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroxyviolanthrone is a polycyclic aromatic hydrocarbon (PAH) belonging to the violanthrone class of dyes. Its extensive π-conjugated system, composed of nine fused benzene rings, imparts distinct chromophoric and fluorophoric properties.[1][2] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on its UV-Visible absorption and fluorescence characteristics. The document details generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis. Due to the limited availability of specific quantitative data for this compound in the public domain, data from closely related violanthrone derivatives are included for comparative purposes.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₄H₁₆O₄ | [3] |

| Molecular Weight | 488.49 g/mol | [3] |

| CAS Number | 128-59-6 | [3] |

| Appearance | Green | [4] |

UV-Visible Spectroscopic Data

The extended conjugation in this compound results in strong absorption of light in the visible region of the electromagnetic spectrum.[4] The primary electronic transitions responsible for this absorption are from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4]

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| This compound | Not Specified | ~600 | Data Not Available | [4] |

Fluorescence Spectroscopic Data

This compound is expected to exhibit fluorescence, a property common to many violanthrone derivatives.[2] Detailed fluorescence data for the parent dihydroxy compound is sparse; however, studies on related 16,17-disubstituted dihydroviolanthrones provide valuable insights into its potential emissive properties. These dihydroquinones are noted to be strong fluorophores.[1]

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |

| Dihydroquinones of 16,17-disubstituted violanthrones | Not Specified | Data Not Available | 560 - 600 | 0.6 - 1.0 | [1] |

| A 16,17-disubstituted violanthrone derivative (R = OCOC₁₇H₃₅) | Not Specified | Data Not Available | Data Not Available | 0.2 | [1] |

| Violanthrone (parent compound) | Not Specified | Data Not Available | Data Not Available | 0.01 | [1] |

Note: The high fluorescence quantum yields of the related dihydroquinones suggest that this compound could be a significant fluorescent molecule, particularly in specific chemical environments or upon reduction.

Experimental Protocols

The following are generalized protocols for the acquisition of UV-Vis and fluorescence spectra of this compound, based on standard practices for polycyclic aromatic hydrocarbons.

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer, such as a Varian Cary 500, is suitable for these measurements.[5]

-

Solvent Selection: A high-purity, spectroscopy-grade solvent that does not absorb in the region of interest (typically >400 nm for this class of compounds) should be used. Suitable solvents include dichloromethane, chloroform, and acetonitrile.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

Transfer the sample solution to a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

-

-

Data Acquisition:

-

Record the absorption spectrum over a wavelength range of at least 300-800 nm.

-

Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units) to ensure adherence to the Beer-Lambert law.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer, such as a Varian Cary Eclipse, equipped with a xenon lamp source and double monochromators for both excitation and emission is recommended.[5]

-

Solvent Selection: Use a spectroscopy-grade solvent with minimal fluorescence background. The same solvents as for UV-Vis spectroscopy are generally suitable.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 10⁻⁶ M) in the chosen solvent to minimize inner-filter effects and self-quenching. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

Transfer the solution to a 1 cm path length quartz fluorescence cuvette.

-

-

Data Acquisition:

-

Emission Spectrum: Excite the sample at its absorption maximum (λmax ≈ 600 nm) and scan the emission over a longer wavelength range (e.g., 610-800 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a shorter wavelength range (e.g., 400-650 nm).

-

Quantum Yield Determination: The quantum yield can be determined relative to a well-characterized standard with a known quantum yield in the same emission range (e.g., Rhodamine 101).[6][7] This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions (absorbance, excitation wavelength, and instrument settings).[7]

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. Properties of 16,17-disubstituted dihydroviolanthrones formed by reaction of violanthrones with photogenerated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 128-59-6 [smolecule.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound (CAS 128-59-6) - Research Grade [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [Rhodamine 101] | AAT Bioquest [aatbio.com]

- 7. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Discovery and History of Violanthrone Pigments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone, a prominent member of the anthraquinone class of vat dyes, represents a significant milestone in the development of synthetic colorants. Its robust chemical structure and resulting exceptional fastness properties have cemented its importance in the textile industry and paved the way for its exploration in modern applications, including organic electronics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and fundamental properties of violanthrone pigments.

Historical Development

The emergence of violanthrone is intrinsically linked to the pioneering work on synthetic vat dyes at the turn of a 20th century. The timeline below outlines the key events that led to the discovery and establishment of this important class of pigments.

Caption: Historical timeline of the discovery and development of violanthrone pigments.

Chemical Synthesis

The synthesis of violanthrone is a multi-step process that begins with the formation of benzanthrone, followed by its dimerization through alkaline fusion.

Synthesis of Benzanthrone from Anthraquinone

The precursor to violanthrone, benzanthrone (7H-benzo[de]anthracen-7-one), is synthesized by the condensation of anthraquinone with glycerol in the presence of a dehydrating agent like sulfuric acid.

Caption: Synthesis pathway of Benzanthrone from Anthraquinone and Glycerol.

Experimental Protocol: Synthesis of Benzanthrone [1]

-

Reaction Setup: In a suitable flask, dissolve anthraquinone in concentrated sulfuric acid.

-

Addition of Glycerol: Slowly add glycerol to the solution. The reaction is exothermic and the temperature should be controlled.

-

Heating: Carefully heat the mixture to approximately 120°C. Maintain this temperature for several hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture and carefully pour it into a large volume of boiling water with stirring.

-

Isolation: The crude benzanthrone will precipitate. Filter the dark solid and wash it with hot water until the filtrate is neutral.

-

Purification: The crude product can be purified by boiling with a dilute sodium hydroxide solution, followed by filtration and washing. Further purification can be achieved by recrystallization from a suitable solvent like tetrachloroethane.

Synthesis of Violanthrone from Benzanthrone

Violanthrone (C.I. Vat Blue 20) is produced by the dimerization of two benzanthrone molecules via alkaline fusion.[2]

Caption: Experimental workflow for the synthesis of violanthrone via alkaline fusion.

Experimental Protocol: Synthesis of Violanthrone [2]

-

Reaction Setup: In a high-temperature reactor, mix benzanthrone with a fusion agent, typically a mixture of potassium hydroxide and a high-boiling point inert solvent.

-

Alkaline Fusion: Heat the mixture to a high temperature (typically above 200°C) to initiate the condensation reaction. The exact temperature can influence the yield and isomer distribution.[3][4]

-

Reaction Monitoring: The reaction is typically monitored until the formation of the violanthrone is complete.

-

Work-up: Cool the fused mass and then carefully drown it in water.

-

Oxidation: The leuco form of the dye, which is soluble in the alkaline solution, is oxidized to the insoluble pigment form by bubbling air through the suspension.

-

Isolation and Purification: The precipitated violanthrone is collected by filtration, washed thoroughly with water to remove any remaining alkali, and then dried.

Quantitative Data

The physical and chemical properties of violanthrone and its derivatives are crucial for their application.

Table 1: Physicochemical Properties of Violanthrone

| Property | Value | Reference |

| Chemical Formula | C₃₄H₁₆O₂ | [5] |

| Molar Mass | 456.49 g/mol | [5] |

| Appearance | Dark blue to black powder | [2] |

| CAS Number | 116-71-2 | [5] |

| C.I. Name | Vat Blue 20 | [2] |

| Melting Point | 492 °C (decomposes) | [5] |

| Density | 1.53 g/cm³ | [5] |

| Solubility | Insoluble in water and ethanol. Slightly soluble in pyridine, chloroform, and toluene. Soluble in tetrahydronaphthalene and xylene (with red fluorescence). | [2][6] |

| Behavior in H₂SO₄ | Dissolves to form a purple-black solution. | [2][6] |

Table 2: Fastness Properties of Violanthrone (Vat Blue 20) on Cotton

| Property | Rating (1-5, 5 is best; 1-8 for light, 8 is best) | Reference |

| Light Fastness | 7-8 | [6] |

| Soaping (95°C) | 5 | [6] |

| Chlorine Bleaching | 3-4 | [6] |

| Ironing | 4-5 | [6] |

| Mercerization | 4-5 | [6] |

Conclusion

From its discovery in the early days of synthetic dye chemistry to its current exploration in materials science, violanthrone remains a molecule of significant interest. Its synthesis, rooted in classic organic reactions, yields a pigment with outstanding stability. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile class of compounds, providing a foundation for both historical understanding and future innovation.

References

Theoretical Calculations on the Stability of 16,17-Dihydroxyviolanthrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assess the stability of 16,17-Dihydroxyviolanthrone, a polycyclic aromatic hydrocarbon (PAH) with potential applications in materials science and medicinal chemistry. This document outlines computational methodologies for predicting its thermodynamic stability and provides detailed experimental protocols for its synthesis and stability evaluation under various stress conditions.

Introduction to this compound and its Stability

This compound is a large, planar PAH characterized by a violanthrone core with two hydroxyl groups at the 16 and 17 positions. Its extended π-conjugated system is responsible for its unique electronic and optical properties. The stability of this molecule is a critical parameter influencing its synthesis, purification, storage, and potential applications. Degradation, whether through thermal, photochemical, or oxidative pathways, can lead to loss of function and the formation of potentially toxic byproducts.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for predicting the intrinsic stability of this compound and understanding its degradation mechanisms at a molecular level.[1] These computational approaches are complemented by experimental stability studies that provide real-world data on its behavior under stress conditions.

Theoretical Calculations of Molecular Stability

The intrinsic thermodynamic stability of this compound and its potential degradation products can be effectively evaluated using DFT. These calculations provide insights into the molecule's electronic structure and energetics.

Computational Methodology

A robust computational protocol for assessing the stability of this compound involves the following steps:

-

Geometry Optimization: The molecular structure of this compound and its potential isomers or degradation products are optimized to find the lowest energy conformation. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-311G(d,p).[1]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher-level functional, such as PBE0 or M06-2X, and a larger basis set, like 6-311+G(2d,p).[2][3]

-

Relative Stability Assessment: The relative stability of different isomers or the thermodynamic driving force for a degradation reaction can be determined by comparing their total electronic energies or Gibbs free energies.

Key Stability Indicators from Theoretical Calculations

Several key parameters derived from DFT calculations can be used to assess the stability of this compound:

-

Total Electronic Energy (E): A lower total electronic energy generally corresponds to a more stable molecule.

-

Gibbs Free Energy of Formation (ΔGf): A more negative Gibbs free energy of formation indicates greater thermodynamic stability.

-

HOMO-LUMO Energy Gap (ΔE H-L): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally suggests higher kinetic stability.

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Calculating the BDE of the O-H bonds can provide insight into the molecule's susceptibility to oxidative degradation.

Data Presentation: Calculated Thermodynamic Properties

The following table summarizes hypothetical but plausible calculated thermodynamic data for this compound and a potential oxidation product, 16,17-Violanthronequinone. These values are illustrative and would be determined through the computational protocol described above.

| Compound | Functional/Basis Set | Total Electronic Energy (Hartree) | ΔGf (kcal/mol) | HOMO-LUMO Gap (eV) |

| This compound | B3LYP/6-311G(d,p) | -1625.432 | 158.7 | 2.85 |

| 16,17-Violanthronequinone | B3LYP/6-311G(d,p) | -1624.211 | 185.2 | 2.60 |

Experimental Protocols for Synthesis and Stability Assessment

Experimental validation is crucial to confirm the theoretical predictions and to understand the stability of this compound under practical conditions.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the demethylation of the more readily available 16,17-dimethoxyviolanthrone.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 16,17-dimethoxyviolanthrone in a suitable dry solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath and slowly add a demethylating agent, such as boron tribromide (BBr3) or aluminum chloride (AlCl3), dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., 2M HCl).

-

Isolation: The crude product precipitates out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound and separating it from its degradation products.

Protocol:

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for separating PAHs.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV-Vis detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to obtain full UV spectra of the peaks, which aids in peak identification and purity assessment.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Prepare working standard solutions by diluting the stock solution to a range of concentrations to create a calibration curve.

-

Prepare samples from the stability studies by diluting them to a concentration within the calibration range.

-

-

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Photostability Testing

Photostability testing evaluates the susceptibility of this compound to degradation upon exposure to light.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent and place them in transparent quartz cuvettes. Prepare a control sample in an amber vial or wrapped in aluminum foil to protect it from light.

-

Light Exposure: Expose the samples to a light source that mimics the UV and visible light spectrum of sunlight, as specified in ICH guideline Q1B.[5][6][7] A xenon lamp or a combination of cool white fluorescent and near-UV lamps can be used. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.

-

Analysis: At specified time intervals, withdraw aliquots of the exposed and control samples and analyze them using the stability-indicating HPLC method to determine the extent of degradation.

Thermal Stability Testing

Thermal stability testing assesses the degradation of this compound at elevated temperatures.

Protocol:

-

Sample Preparation: Place solid samples of this compound in vials and store them in a temperature-controlled oven at a high temperature (e.g., 80°C). Prepare a control sample stored at a lower, non-degrading temperature (e.g., 5°C).

-

Analysis: At various time points, remove samples from the oven, allow them to cool to room temperature, dissolve them in a suitable solvent, and analyze by the stability-indicating HPLC method.

-

Thermogravimetric Analysis (TGA): For a more detailed analysis of thermal decomposition, TGA can be performed. This technique measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition and the temperature at which significant mass loss occurs.

Visualizations

The following diagrams illustrate the logical workflows for the theoretical and experimental stability assessment of this compound.

Caption: Workflow for theoretical stability analysis of this compound using DFT.

Caption: Workflow for experimental stability assessment of this compound.

References

- 1. ejournal.publine.or.id [ejournal.publine.or.id]

- 2. mdpi.com [mdpi.com]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. primescholars.com [primescholars.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

solubility of 16,17-Dihydroxyviolanthrone in organic solvents

An In-depth Technical Guide to the Solubility of 16,17-Dihydroxyviolanthrone in Organic Solvents

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in the fields of materials science and organic electronics.[1] Its large, fused π-conjugated system of nine benzene rings facilitates strong intermolecular π-π stacking, a crucial property for charge transport in organic semiconductor devices.[1] The presence of hydroxyl groups at the 16 and 17 positions provides a versatile scaffold for chemical functionalization, allowing its properties to be tailored for specific applications such as p-type semiconductors in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) cells.[1]

However, a significant challenge in working with this compound and its parent compound, violanthrone, is their inherently low solubility in most common organic solvents.[2][3][4] This poor solubility stems from the strong intermolecular forces created by its large, planar structure. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for its solubility determination, and discusses chemical modification strategies to enhance its solubility.

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. The available information is largely qualitative, indicating that the compound is poorly soluble in most standard organic solvents. Its dihydroxy derivative, however, is considered a key intermediate for synthesizing more soluble compounds.[1][3][4] Enhanced solubility is typically achieved by introducing long alkyl chains via etherification or esterification, which disrupts the strong intermolecular π-π stacking.[3][5]

The following table summarizes the qualitative solubility of this compound and its functionalized derivatives based on available data.

| Compound | Solvent | Solubility | Reference |

| This compound | Most Organic Solvents | Low / Poor | [1][2][3] |

| This compound | N,N-Dimethylformamide (DMF) | Sufficient for reaction | [2][4][5] |

| 16,17-dioctyloxyviolanthrone | Toluene, CCl₄, Chloroform (CHCl₃), Ethyl Acetate (EA), Tetrahydrofuran (THF), DMF | Soluble | [2] |

| 16,17-bis(2-ethylhexyloxy)violanthrone | Chloroform (CHCl₃) | Soluble | [3] |

Strategies for Solubility Enhancement: Chemical Modification

The most effective strategy for overcoming the poor solubility of this compound is through chemical modification of its hydroxyl groups. The Williamson ether synthesis is a common method used to introduce long alkyl chains, which increase the steric hindrance between molecules, thereby reducing π-π stacking and improving solubility in organic solvents.[2][5]

The diagram below illustrates the general synthetic route for the etherification of this compound to produce a more soluble dialkoxy derivative.

Caption: Synthesis of soluble 16,17-dialkoxyviolanthrone derivatives via etherification.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique for poorly soluble compounds.[6] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

This compound (or derivative)

-

High-purity organic solvent of choice

-

Analytical balance

-

Sealed glass flasks (e.g., screw-cap vials)

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology

-

Preparation: Add an excess amount of solid this compound to a series of flasks containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Equilibration: Seal the flasks securely and place them in a constant temperature shaker bath. Agitate the flasks for a sufficient period (e.g., 24-72 hours) to allow the system to reach solid-liquid equilibrium. The exact time may need to be determined empirically.

-

Phase Separation: After equilibration, allow the flasks to rest at the same constant temperature to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed or filter the supernatant through a chemically inert filter (e.g., PTFE) suitable for the solvent used.[7] This step is critical to avoid overestimation of solubility.

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometry method.[5][7]

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be repeated multiple times to ensure reproducibility and accuracy.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for the shake-flask method of solubility determination.

Conclusion

This compound is a promising material for organic electronics, but its application is often hindered by its low solubility in common organic solvents. While quantitative data remains scarce, it is qualitatively understood that the compound is poorly soluble. The primary strategy to overcome this limitation is the chemical modification of the hydroxyl groups to introduce bulky alkyl chains, which disrupt intermolecular forces and significantly enhance solubility. For applications requiring precise concentration data, direct experimental determination is necessary. The detailed isothermal shake-flask protocol provides a robust framework for researchers to obtain reliable and accurate quantitative solubility data, thereby facilitating the expanded use of this important molecule in various fields of science and technology.

References

- 1. This compound (CAS 128-59-6) - Research Grade [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability Analysis of 16,17-Dihydroxyviolanthrone

This technical guide provides a comprehensive overview of the methodologies for analyzing the thermal stability of this compound, a polycyclic aromatic hydrocarbon with significant potential in materials science and organic electronics.[1] Understanding the thermal properties of this compound is crucial for its application in drug development and advanced optoelectronic devices.[1][2] This document outlines the theoretical basis and experimental protocols for key thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to this compound and Thermal Analysis

This compound is a large, fused π-conjugated system that is a valuable building block in various research fields.[1] Its planar structure facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductor devices.[1] The thermal stability of such compounds is a critical parameter that influences their processing, storage, and performance in final applications. Thermal analysis techniques are essential for determining the temperature range in which a material is stable and for characterizing physical and chemical changes that occur upon heating.

Theoretical Background

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. The analysis can provide information on decomposition temperatures, absorbed moisture content, and the level of inorganic and organic components in a material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[3] DSC is used to study thermal transitions in a material, such as melting, crystallization, and glass transitions.[3] In the pharmaceutical industry, DSC is widely used to characterize drug compounds and define processing parameters.[3]

Experimental Protocols

The following are detailed experimental protocols for conducting TGA and DSC analysis on this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, empty TGA pan (typically aluminum or platinum).

-

Instrument Parameters:

-

Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, empty DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Parameters:

-

Temperature Program:

-

Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min.

-

Hold isothermally for 2 minutes to ensure complete melting.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Reheat the sample at 10 °C/min to observe any changes in thermal behavior after the initial heating cycle.

-

-

Atmosphere: Use a nitrogen purge with a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify thermal events such as melting point (Tm), enthalpy of fusion (ΔHf), and any potential glass transitions (Tg) or decomposition events.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in clear and structured tables for easy comparison and interpretation. The following are illustrative examples of how to present such data.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 350 °C |

| Temperature at 5% Mass Loss (T5%) | 375 °C |

| Temperature at 10% Mass Loss (T10%) | 400 °C |

| Temperature at Maximum Decomposition Rate (Tpeak) | 425 °C |

| Residual Mass at 800 °C | 30% |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | 280 °C |

| Enthalpy of Fusion (ΔHf) | 120 J/g |

| Glass Transition Temperature (Tg) | Not Observed |

| Onset of Exothermic Decomposition | 360 °C |

Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships in thermal stability analysis.

References

- 1. This compound (CAS 128-59-6) - Research Grade [benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

A Technical Guide to 16,17-Dihydroxyviolanthrone: Properties, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 16,17-Dihydroxyviolanthrone, a polycyclic aromatic hydrocarbon of significant interest in materials science and dye chemistry. It details the compound's core chemical properties, established synthesis protocols, and key chemical transformations.

Core Chemical and Physical Properties

This compound is a large, planar molecule composed of a nine-benzene ring system.[1] Its extended π-conjugated structure is fundamental to its electronic properties, making it a valuable component in the development of organic semiconductors.[1] The presence of hydroxyl groups at the 16 and 17 positions offers versatile opportunities for chemical functionalization.[1]

A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₁₆O₄ | [1][2][3][4] |

| Molecular Weight | 488.49 g/mol | [3][5] |

| CAS Number | 128-59-6 | [1][2][4] |

| HOMO-LUMO Gap | ~1.25 eV | [1] |

| Triplet Energy | 35.5 kcal/mol | [2] |

Chemical Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes. Below are detailed protocols for two common laboratory-scale methods.

This widely-used industrial method involves the oxidative coupling of a benzanthrone derivative followed by a reduction step to yield the final dihydroxy product.[1][6]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Methodology:

-

Oxidation: A mixture of biphenyl zanthrone (the raw material), manganese dioxide (oxidant), and concentrated sulfuric acid (solvent) is prepared.[6] The typical weight ratio of biphenyl zanthrone to concentrated sulfuric acid is between 1:15 and 1:20, and the ratio of biphenyl zanthrone to manganese dioxide is between 1:1.5 and 1:2.[6] The reaction is allowed to proceed to form the oxidized intermediate, violanthrone-16,17-quinone.[1]

-

Isolation: The resulting mixed solution is diluted with water and filtered to separate the solid oxidized intermediate from the sulfuric acid mother liquor.[6]

-

Reduction: The isolated intermediate is then mixed with a reducing agent, such as sodium sulfite or sodium hydrogen sulfite, in an aqueous medium.[1][6] This reaction reduces the quinone back to the dihydroxy form, yielding this compound.

-

Purification: The final product can be purified through standard techniques such as recrystallization to achieve high purity.

This method is useful when starting from an ether derivative, such as the more readily available 16,17-dimethoxyviolanthrone dye.[7]

Methodology:

-

Preparation: In a round-bottom flask, 16,17-dimethoxyviolanthrone is dissolved in a suitable solvent, such as dichloromethane.[7]

-

Demethylation Reaction: A demethylating agent, such as boron tribromide (BBr₃), is added to the solution. The amount of the demethylating agent is typically 2 to 10 times the molar amount of the starting material.[7] The reaction mixture is stirred at room temperature for a sufficient duration to allow for the cleavage of the methyl-ether bonds.

-

Workup and Isolation: The reaction is quenched, and the product is isolated through filtration.

-

Purification: The crude product is purified, for instance, by recrystallization from ethyl acetate, to yield pure this compound.[7]

Key Chemical Reactions

The hydroxyl and quinone functionalities of this compound allow for characteristic chemical transformations, most notably its reversible electrochemical oxidation.

This compound can undergo a well-defined, reversible two-electron oxidation to form violanthrone-16,17-quinone.[2] This property is of significant interest in electrochemistry and for the development of redox indicators.[1][2]

Caption: Reversible oxidation-reduction of this compound.

Biological and Material Applications

While primarily investigated for applications in materials science, such as in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) cells, this compound also exhibits properties relevant to biological research.[1]

-

Fluorescent Properties: The compound is a precursor for fluorescent dyes that absorb and emit in the red and near-infrared (NIR) regions, making it a candidate for applications in bioimaging and sensing.[1][2]

-

Antioxidant Potential: Its chemical structure allows it to function as a radical scavenger, suggesting potential for use in studies related to oxidative stress.[2]

-

Dye Intermediate: It is a critical intermediate in the production of vat dyes, such as Vat Brilliant Green, which are used for their high color fastness.[6]

References

- 1. This compound (CAS 128-59-6) - Research Grade [benchchem.com]

- 2. Buy this compound | 128-59-6 [smolecule.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C34H16O4 | CID 5354980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIHYDROXYDIBENZANTHRONE | 128-59-6 [chemicalbook.com]

- 6. CN104725209A - Preparation method of 16,17-dihydroxy dibenzanthrone - Google Patents [patents.google.com]

- 7. CN103804163A - Method for preparing 16,17-dialkoxyviolanthrone derivatives - Google Patents [patents.google.com]

Crystal Structure of Violanthrone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthrone and its derivatives are a class of large polycyclic aromatic hydrocarbons renowned for their applications as vat dyes and, more recently, as high-performance organic semiconductors.[1][2] Their utility in fields like organic electronics is intrinsically linked to their solid-state properties, which are dictated by their molecular crystal structures.[1] The planarity of the violanthrone core promotes strong intermolecular π-π stacking, a key interaction for facilitating charge transport.[1] This guide provides a technical overview of the crystal structure of violanthrone derivatives, focusing on synthetic strategies, experimental protocols for structure determination, and an analysis of known structural data. While these molecules are pivotal in materials science, it is important to note that the current body of research does not extensively cover their interaction with biological signaling pathways, a common area of investigation in drug development.

Introduction to Violanthrone and its Derivatives

Violanthrone, or dibenzanthrone, is a large π-conjugated system composed of nine fused benzene rings with two carbonyl groups.[1] X-ray crystallography has confirmed that the parent violanthrone molecule is planar.[2] However, the low solubility of violanthrone in most organic solvents limits its processability.[1] Consequently, research has focused on synthesizing soluble derivatives, often starting from a dihydroxyviolanthrone precursor, which allows for modifications through etherification or esterification.[1][3] These modifications not only improve solubility but also modulate the electronic properties and crystal packing of the molecules, thereby tuning their performance in electronic devices.

A significant class of modern derivatives involves the incorporation of strong electron-withdrawing groups, such as dicyanomethylene units, to create potential n-type semiconductor materials for applications like organic photovoltaics (OPVs).[1]

Core Concepts in the Solid-State Structure

Polymorphism

Like many organic solids, violanthrone derivatives can exhibit polymorphism, the ability to exist in multiple crystalline forms.[4] These polymorphs are chemically identical but differ in the arrangement of molecules in the crystal lattice.[4] Such variations in crystal packing can lead to significant differences in physical properties, including solubility, stability, color, and charge carrier mobility, making the study of polymorphism crucial for both materials science and pharmaceutical development.[4]

Intermolecular Interactions

The solid-state packing of violanthrone derivatives is governed by non-covalent interactions, primarily:

-

π-π Stacking: The extensive aromatic system of the violanthrone core facilitates strong face-to-face stacking between adjacent molecules. The efficiency of this stacking, including the interplanar distance and degree of orbital overlap, is critical for charge transport.

-

Van der Waals Forces: These forces contribute to the overall stability of the crystal lattice.

-

Hydrogen Bonds: In derivatives containing suitable functional groups (e.g., hydroxyls, amides), hydrogen bonding can play a significant role in directing the crystal packing arrangement.

Crystal Structure of a Dicyanomethylene-Functionalised Violanthrone

A notable example for which single-crystal X-ray analysis has been successful is a dicyanomethylene-functionalised violanthrone derivative. The introduction of these bulky, electron-withdrawing groups significantly alters the molecular geometry and packing compared to the planar parent molecule.

The crystal structure reveals a distinctly twisted conformation of the violanthrone core.[5] This distortion from planarity is primarily attributed to the steric hindrance introduced by the dicyanomethylene groups.[5] In contrast, related derivatives with less bulky methoxy substitutions exhibit a nearly planar conformation.[5] This structural difference highlights the profound impact of peripheral functional groups on the overall molecular architecture and subsequent crystal packing.

Data Presentation

The following table summarizes the key crystallographic information for a representative dicyanomethylene-functionalised violanthrone derivative (VA-CN), with comparative data for a methoxy-substituted analogue (VA-O).[5]

| Parameter | Dicyanomethylene Derivative (VA-CN) | Methoxy Derivative (VA-O) |

| Molecular Formula | C₅₆H₄₈N₄O₂ (example with octyloxy chains) | C₄₄H₄₂O₄ (example with methoxy chains) |

| Conformation | Fiercely twisted ground state | Nearly planar |

| Key Dihedral Angles | Characterized by significant distortion | Ð2-3-3'-2' = 31.81°, Ð8-9-9'-8' = 0.90° |

| Crystal System | Requires CCDC Access | Requires CCDC Access |

| Space Group | Requires CCDC Access | Requires CCDC Access |

| Unit Cell Dimensions | Requires CCDC Access | Requires CCDC Access |

| Reference | [5] | [5] |

Note: Detailed unit cell parameters require direct access to the Cambridge Crystallographic Data Centre (CCDC) deposition files.[6][7][8]

Experimental Protocols

Synthesis

The synthesis of functionalized violanthrone derivatives often follows a multi-step process, starting from a more soluble precursor. The diagram below illustrates a general synthetic workflow for producing dicyanomethylene-functionalised violanthrones.

Protocol for Dicyanomethylene-Functionalised Violanthrone Synthesis: [5]

-

Preparation of the Soluble Intermediate: 16,17-dihydroxy violanthrone is first synthesized. This precursor is then reacted with an appropriate alkyl halide (e.g., 1-bromooctane) under basic conditions to yield the 16,17-dialkoxy violanthrone intermediate, which exhibits improved solubility.

-

Knoevenagel Condensation: The soluble dialkoxy-violanthrone intermediate is reacted with malononitrile in the presence of a catalyst such as titanium tetrachloride (TiCl₄) and pyridine.

-

Purification: The final product is purified using column chromatography followed by recrystallization to obtain the pure dicyanomethylene-functionalised violanthrone derivative.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[9]

Protocol for Crystal Growth (Slow Evaporation): [5]

-

Solution Preparation: A saturated or near-saturated solution of the purified violanthrone derivative is prepared in a suitable solvent system. For the dicyanomethylene derivative, a mixture of dichloromethane and isopropanol was effective.[5]

-

Environment Control: The solution is placed in a clean vial, which is loosely capped or covered with a perforated film to allow the solvent to evaporate slowly and controllably.[10] The vessel should be stored in a vibration-free environment at a constant temperature.[10]

-

Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form. For the dicyanomethylene derivative, this method yielded needle-shaped crystals.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[4]

Methodology for SC-XRD Analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-